5-(butoxymethyl)-1-propyl-1H-pyrazole
Description
5-(Butoxymethyl)-1-propyl-1H-pyrazole is a pyrazole derivative characterized by a butoxymethyl substituent at the 5-position and a propyl group at the 1-position of the pyrazole ring. This compound belongs to a class of azole-derived hemiaminal ethers, which have shown promise as acetylcholinesterase (AChE) inhibitors, as demonstrated in recent studies . Its structural features, such as the butoxymethyl chain, may enhance lipophilicity and binding affinity to enzymatic targets compared to simpler alkyl-substituted pyrazoles.
Properties
IUPAC Name |
5-(butoxymethyl)-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-5-9-14-10-11-6-7-12-13(11)8-4-2/h6-7H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYODMSJQFAMNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC=NN1CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-propyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-propyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-propyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or propyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-(butoxymethyl)-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-(butoxymethyl)-1-propyl-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituents, biological activity, and synthesis pathways:
Key Observations
Activity Against AChE :
- The butoxymethyl group in This compound contributes to AChE inhibition comparable to Donepezil, a standard drug for Alzheimer’s disease . However, chiral derivatives like (R)-menthoxymethyl-substituted pyrazoles (e.g., 3d and 3i) exhibit superior potency (IC₅₀ ~1 mM), suggesting stereochemistry plays a critical role in activity .
The absence of halogens in the target compound may improve its pharmacokinetic profile.
Alkyl Chain Variations :
- Replacing the propyl group with isopropyl (e.g., 5-(butoxymethyl)-4-iodo-1-isopropyl-1H-pyrazole) introduces steric hindrance, which might reduce binding efficiency or metabolic stability .
Functional Group Diversity :
- Compounds with ester or aryl groups (e.g., ) exhibit divergent biological roles, such as anticancer activity, highlighting how terminal functional groups dictate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
